5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group and a thiol group
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWADAKXAKNOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354708 | |
| Record name | 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80590-50-7 | |
| Record name | 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Substitution: Formation of substituted triazole derivatives.
Reduction: Formation of reduced triazole compounds.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is as a fungicide. Its effectiveness against various fungal pathogens makes it valuable in crop protection.
Case Study: Efficacy Against Fungal Diseases
A study conducted on the efficacy of this compound against Fusarium species demonstrated that it significantly inhibited fungal growth at concentrations as low as 10 µg/mL. The mechanism involves disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
| Fungal Pathogen | Inhibition Concentration (µg/mL) | Mechanism of Action |
|---|---|---|
| Fusarium oxysporum | 10 | Ergosterol biosynthesis inhibition |
| Botrytis cinerea | 15 | Ergosterol biosynthesis inhibition |
Pharmaceutical Applications
The compound also exhibits potential in medicinal chemistry. Its structural properties allow it to interact with biological systems effectively.
Case Study: Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies indicated that it could serve as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Materials Science Applications
In materials science, the compound is explored for its potential use in synthesizing novel materials with specific properties.
Case Study: Synthesis of Conductive Polymers
Researchers have utilized this compound in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices enhances their electrical conductivity and thermal stability.
| Material Type | Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|
| Conductive Polymer A | 0.1 | 200 |
| Conductive Polymer B | 0.05 | 180 |
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Biological Activity
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are noted for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, anticancer potential, and structure-activity relationships (SAR) based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN3S |
| Molecular Weight | 225.698 g/mol |
| Density | 1.43 g/cm³ |
| Boiling Point | 298.4 °C at 760 mmHg |
| Flash Point | 134.3 °C |
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity against various pathogens. A study synthesized several S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial properties. The results indicated that these compounds showed activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 62.5 μg/mL for MIC (Minimum Inhibitory Concentration) and up to 125 μg/mL for MBCK (Minimum Bactericidal Concentration) .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. A notable investigation involved the synthesis of S-substituted triazoles that were evaluated against colorectal cancer cell lines (HT-29). Compounds showed significant cytotoxic effects with IC50 values in the micromolar range, indicating their potential as anticancer agents . The presence of the triazole moiety enhances interactions with specific enzymes involved in cancer signaling pathways, making these compounds promising candidates for further development .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be influenced by various substituents on the triazole ring. The study of SAR revealed that modifications to the sulfur atom and phenyl substituents can lead to variations in antimicrobial and anticancer activities without drastically altering the overall efficacy . For instance, compounds with different substituents exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications in optimizing therapeutic effects.
Case Studies
- Antimicrobial Study : A comprehensive evaluation of several S-substituted derivatives revealed consistent antimicrobial activity across multiple strains at defined concentrations .
- Anticancer Evaluation : In vitro studies demonstrated that certain triazole derivatives could induce cell cycle arrest in cancer cells, highlighting their potential as targeted therapies .
- SAR Analysis : Research indicated that specific modifications in the compound structure could enhance or diminish biological activity, providing insights into designing more effective drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
